Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Overview
Description
Ethyl 2-(propan-2-yl)oxane-3-carboxylate is an organic compound with the molecular formula C₁₁H₂₀O₃ It belongs to the class of oxane derivatives, which are cyclic ethers containing a six-membered ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yl)oxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-(propan-2-yl)oxane-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of 2-(propan-2-yl)pent-4-enoic acid followed by esterification. This route may require specific catalysts and conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propan-2-yl)oxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-3-carboxylic acid derivatives, while reduction can produce oxane-3-methanol derivatives.
Scientific Research Applications
Ethyl 2-(propan-2-yl)oxane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism by which ethyl 2-(propan-2-yl)oxane-3-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(propan-2-yl)oxane-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(methyl)oxane-3-carboxylate: This compound has a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
Ethyl 2-(propan-2-yl)oxane-4-carboxylate: The carboxylate group is positioned differently, which can affect the compound’s reactivity and applications.
Mthis compound: The ethyl ester is replaced with a methyl ester, influencing the compound’s solubility and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural variations in organic chemistry.
Properties
IUPAC Name |
ethyl 2-propan-2-yloxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBVCQXRFKMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCOC1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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